molecular formula C10H10FNO2 B12944798 Methyl 4-fluoroindoline-5-carboxylate

Methyl 4-fluoroindoline-5-carboxylate

Cat. No.: B12944798
M. Wt: 195.19 g/mol
InChI Key: HVCLIMVMWDGGCG-UHFFFAOYSA-N
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Description

Methyl 4-fluoroindoline-5-carboxylate is a fluorinated indoline derivative characterized by a fluorine atom at the 4-position of the indoline scaffold and a methyl ester group at the 5-position. The fluorine substitution enhances metabolic stability and bioavailability, while the methyl ester group contributes to solubility and serves as a prodrug moiety for carboxylic acid activation in vivo .

Properties

Molecular Formula

C10H10FNO2

Molecular Weight

195.19 g/mol

IUPAC Name

methyl 4-fluoro-2,3-dihydro-1H-indole-5-carboxylate

InChI

InChI=1S/C10H10FNO2/c1-14-10(13)7-2-3-8-6(9(7)11)4-5-12-8/h2-3,12H,4-5H2,1H3

InChI Key

HVCLIMVMWDGGCG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C2=C(C=C1)NCC2)F

Origin of Product

United States

Preparation Methods

The synthesis of indole derivatives, including Methyl 4-fluoroindoline-5-carboxylate, often involves palladium-catalyzed reactions. One common method is the Larock indole synthesis, which utilizes palladium catalysts to form the indole unit. Another method involves a one-pot sequential Buchwald–Hartwig amination followed by C–H activation to form the key pyrrolo[2,3-c]carbazole unit . Industrial production methods typically involve similar catalytic processes but on a larger scale to ensure efficiency and yield.

Chemical Reactions Analysis

Methyl 4-fluoroindoline-5-carboxylate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Methyl 4-fluoroindoline-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-fluoroindoline-5-carboxylate involves its interaction with specific molecular targets and pathways. Indole derivatives often bind with high affinity to multiple receptors, influencing various biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Methyl 4-fluoroindoline-5-carboxylate shares structural motifs with several indole and indoline derivatives. Below is a detailed comparison based on substituent positions, functional groups, and biological relevance.

Structural Analogs and Substituent Effects

Methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate (CAS 612501-52-7) Substituents: Chlorine at 6-position, fluorine at 5-position, methyl ester at 2-position. Key Differences: The indole core (vs. indoline) lacks a saturated six-membered ring, reducing conformational rigidity. Similarity Score: 0.55 (structural similarity based on scaffold and substituents) .

Methyl 5-fluoro-6-methoxy-1H-indole-2-carboxylate (CAS 312314-26-4)

  • Substituents : Fluorine at 5-position, methoxy at 6-position, methyl ester at 2-position.
  • Key Differences : Methoxy group enhances lipophilicity but may reduce metabolic stability compared to fluorine. Positional differences (5-F vs. 4-F) could influence electronic effects on the aromatic ring.
  • Similarity Score : 0.81 (higher due to shared fluorine and ester groups) .

Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate (CAS 1067658-29-0)

  • Substituents : Chlorine at 5-position, fluorine at 6-position, ethyl ester at 2-position.
  • Key Differences : Ethyl ester increases lipophilicity and prolongs half-life compared to methyl esters. The chloro-fluoro combination may enhance halogen bonding but introduce toxicity risks.
  • Similarity Score : 0.55 .

Functional Group Variations

  • Ester vs. Carboxylic Acid : Methyl esters (e.g., this compound) act as prodrugs, improving membrane permeability. In contrast, carboxylic acid derivatives (e.g., torulosic acid methyl ester in plant resins) are directly bioactive but suffer from poor absorption .

  • Fluorine vs. Other Halogens : Fluorine’s electronegativity and small atomic radius minimize steric effects while enhancing binding affinity to hydrophobic pockets in enzymes. Chlorine, though similarly electronegative, increases molecular weight and may reduce metabolic clearance .

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents (Position) Ester Group Similarity Score Key Properties
This compound Indoline F (4), COOCH₃ (5) Methyl N/A High metabolic stability, CNS activity
Methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate Indole Cl (6), F (5), COOCH₃ (2) Methyl 0.55 Potential cytotoxicity
Methyl 5-fluoro-6-methoxy-1H-indole-2-carboxylate Indole F (5), OCH₃ (6), COOCH₃ (2) Methyl 0.81 Enhanced lipophilicity
Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate Indole Cl (5), F (6), COOCH₂CH₃ (2) Ethyl 0.55 Prolonged half-life

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